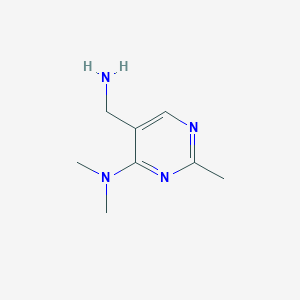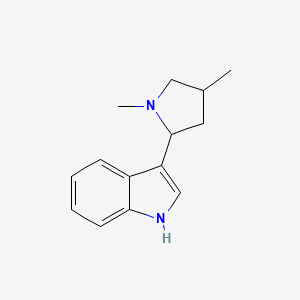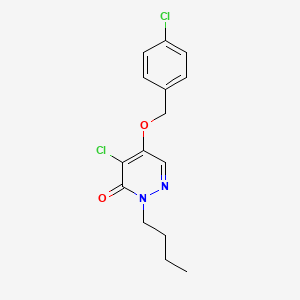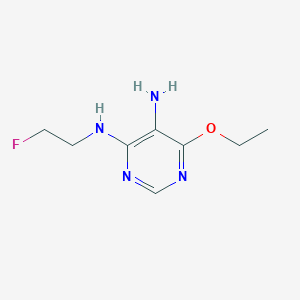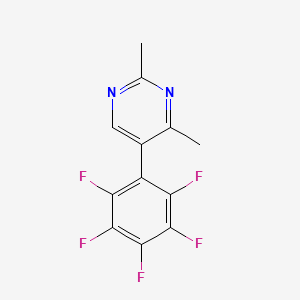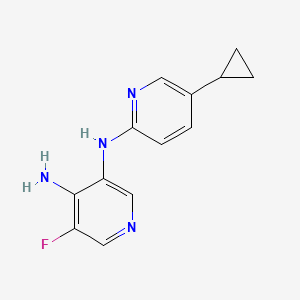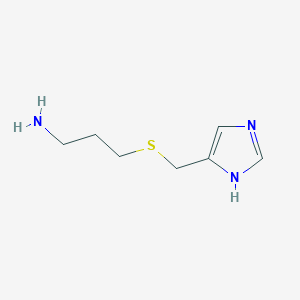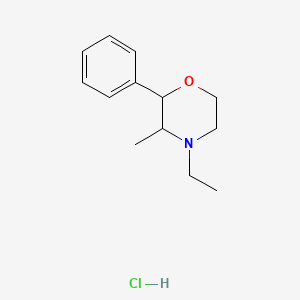
Phenmetetrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenmetetrazine Hydrochloride is a sympathomimetic drug primarily used as an appetite suppressant. It was first synthesized in 1952 and marketed under the brand name Preludin. Due to its potential for abuse and addiction, it was withdrawn from the market in the 1980s . Chemically, it is a substituted amphetamine containing a morpholine ring .
Métodos De Preparación
Phenmetetrazine Hydrochloride can be synthesized through a multi-step process starting from 2-bromopropiophenone and ethanolamine . The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, is converted to a fumarate salt with fumaric acid and then reduced with sodium borohydride to yield phenmetetrazine free base . The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Análisis De Reacciones Químicas
Phenmetetrazine Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites, including para-hydroxyamphetamine and phenylacetone.
Reduction: The intermediate alcohol in its synthesis is reduced using sodium borohydride.
Substitution: The synthesis involves substitution reactions, such as the reaction of 2-bromopropiophenone with ethanolamine.
Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for forming the hydrochloride salt . Major products formed include the free base and its hydrochloride salt .
Aplicaciones Científicas De Investigación
Phenmetetrazine Hydrochloride has been studied for various scientific research applications:
Mecanismo De Acción
Phenmetetrazine Hydrochloride acts by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron, leading to an increase in the release of these monoamines into the extraneuronal space . This mechanism is similar to that of dextroamphetamine, resulting in its stimulant effects .
Comparación Con Compuestos Similares
Phenmetetrazine Hydrochloride is compared with other substituted amphetamines:
Phendimetrazine: Functions as a prodrug to phenmetetrazine and is used as an appetite suppressant.
Ethcathinone: An active metabolite of amfepramone, also used as an anorectic.
Amphetamine: The prototypical CNS stimulant with similar mechanisms of action.
This compound is unique due to its specific structure incorporating a morpholine ring, which differentiates it from other amphetamines .
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
4-ethyl-3-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H |
Clave InChI |
ACWLWKQMVIWDBR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



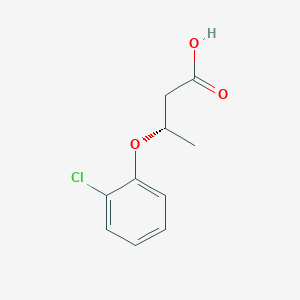
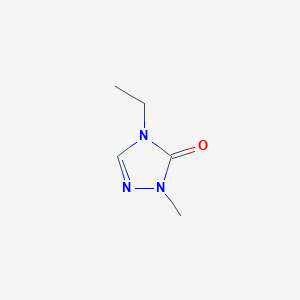
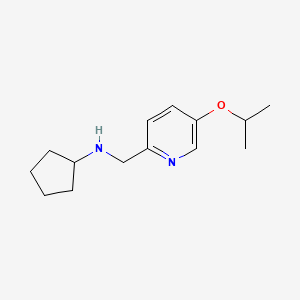
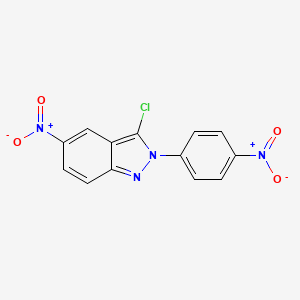
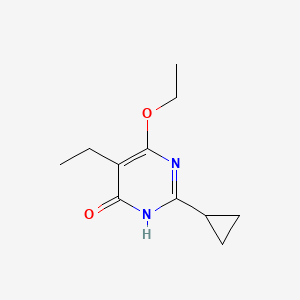
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
